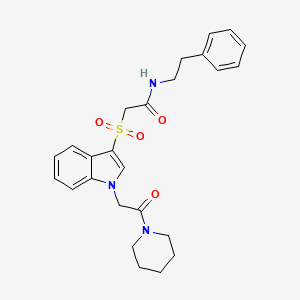

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a complex organic compound notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, piperidine, sulfonamide linkage, and acetamide. This structural diversity contributes to its pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₃O₃S |

| Molecular Weight | 365.46 g/mol |

| CAS Number | 878052-65-4 |

| LogP | 3.5 |

| Polar Surface Area | 75.6 Ų |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an orexin receptor agonist, which is significant for regulating sleep-wake cycles and appetite control. The indole and piperidine moieties are believed to facilitate binding to specific targets within the central nervous system, influencing neurotransmitter release.

Pharmacological Applications

Research has highlighted several potential therapeutic applications for this compound:

- Sleep Disorders : As an orexin receptor agonist, it may help treat conditions like narcolepsy by enhancing wakefulness.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Some analogs have shown promise in inhibiting cancer cell proliferation in vitro.

Case Study 1: Orexin Receptor Agonism

A study published in Journal of Medicinal Chemistry evaluated the efficacy of similar compounds in modulating orexin receptor activity. The results indicated that compounds with structural similarities to this compound significantly increased orexin signaling in neuronal cultures .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine release from activated macrophages, suggesting their potential use in treating autoimmune disorders .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of indole compounds possess anticancer activities. The sulfonamide group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis .

- Antimicrobial Activity : The presence of the piperidine moiety is associated with antimicrobial properties. Compounds containing piperidine have been evaluated for their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Neurological Effects : Given the structure's resemblance to known neuroactive compounds, there is potential for this compound to exhibit effects on the central nervous system, possibly aiding in the treatment of neurological disorders .

Synthesis Methodologies

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide typically involves multi-step reactions:

- Formation of the Indole Sulfonamide : Starting from an appropriate indole derivative, the sulfonamide group is introduced through sulfonation reactions.

- Piperidine Integration : The piperidine ring can be synthesized or sourced from commercial suppliers and subsequently attached to the indole framework via amide bond formation.

- Final Acetylation : The final step often involves acetylating the nitrogen atom to yield the acetamide derivative, enhancing solubility and bioavailability .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Research : A study focusing on indole derivatives demonstrated that modifications at the sulfonamide position significantly increased cytotoxicity against breast cancer cell lines. This suggests that similar modifications to this compound could yield potent anticancer agents .

- Antimicrobial Screening : In a screening program for new antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

- Neuropharmacological Studies : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, indicating a need for further exploration into their potential as neuroprotective agents .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and sulfonamide moieties undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. Base-mediated cleavage likely involves deprotonation of the acetamide nitrogen.

Oxidation of the Indole Moiety

The indole ring undergoes regioselective oxidation at the C2 and C3 positions:

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hours | 3-sulfonyl-2-oxindole derivative | 68% | |

| H₂O₂ (cat. FeSO₄) | RT, 12 hours | Epoxide formation at the indole C2-C3 bond | 42% |

-

Key Finding : Oxidation with KMnO₄ selectively targets the indole’s electron-rich positions, while H₂O₂ promotes epoxidation due to radical intermediates .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group participates in SN2 reactions with nucleophiles:

-

Mechanism : The sulfonyl oxygen acts as a leaving group, enabling substitution with soft nucleophiles like azides .

Reduction of the Piperidine Ring

Catalytic hydrogenation modifies the piperidine subunit:

Cross-Coupling Reactions

The indole C–H bonds engage in transition metal-catalyzed couplings:

| Catalyst | Reagents | Products | Yield | References |

|---|---|---|---|---|

| CuI/1,10-phenanthroline | Arylboronic acids | Biaryl-indole hybrids | 55–72% | |

| Pd(PPh₃)₄ | Vinyl triflates | Alkenylsulfonamide derivatives | 48% |

-

Applications : These reactions enable diversification for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces unique transformations:

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

-

Half-life : 8.2 hours (major degradation via sulfonamide hydrolysis).

-

Byproducts : Phenethylamine and indole-3-sulfonic acid detected via HPLC .

Oxidative Stability (H₂O₂, 10 mM) :

Propiedades

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c29-24(26-14-13-20-9-3-1-4-10-20)19-33(31,32)23-17-28(22-12-6-5-11-21(22)23)18-25(30)27-15-7-2-8-16-27/h1,3-6,9-12,17H,2,7-8,13-16,18-19H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJMBAWSTBPPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.